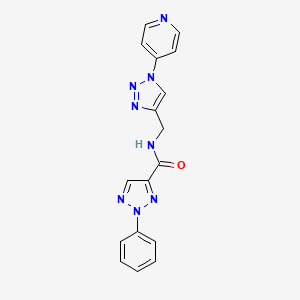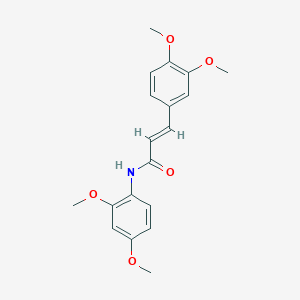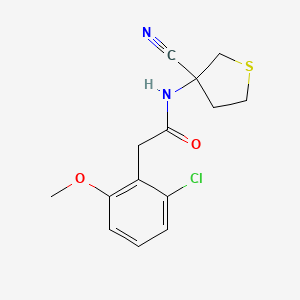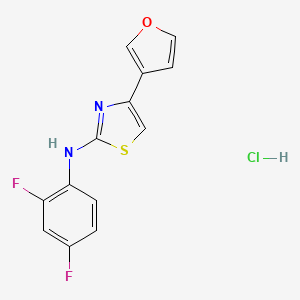
N-(2,4-difluorophenyl)-4-(furan-3-yl)thiazol-2-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-difluorophenyl)-4-(furan-3-yl)thiazol-2-amine hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a thiazole derivative that has been synthesized through a multi-step process.
Mecanismo De Acción
The mechanism of action of N-(2,4-difluorophenyl)-4-(furan-3-yl)thiazol-2-amine hydrochloride is not fully understood. However, it is believed to act by inhibiting various enzymes and signaling pathways that are involved in cancer cell growth, microbial growth, and inflammation. The compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. It has also been shown to inhibit the activity of protein kinases, which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
N-(2,4-difluorophenyl)-4-(furan-3-yl)thiazol-2-amine hydrochloride has been shown to have various biochemical and physiological effects. In cancer cells, the compound has been shown to induce apoptosis, inhibit cell proliferation, and inhibit the formation of new blood vessels. In microbial cells, the compound has been shown to inhibit cell growth and disrupt cell membranes. In addition, the compound has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,4-difluorophenyl)-4-(furan-3-yl)thiazol-2-amine hydrochloride has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. It has also shown promising results in various scientific research fields. However, there are also limitations to using this compound in lab experiments. The mechanism of action is not fully understood, and more research is needed to determine the optimal dosage and administration methods.
Direcciones Futuras
There are several future directions for research on N-(2,4-difluorophenyl)-4-(furan-3-yl)thiazol-2-amine hydrochloride. One direction is to further investigate the mechanism of action of the compound. This will help to determine the optimal dosage and administration methods. Another direction is to study the compound in combination with other drugs to determine if it has synergistic effects. In addition, the compound could be studied for its potential applications in other scientific research fields, such as neurodegenerative diseases and cardiovascular diseases.
Métodos De Síntesis
The synthesis of N-(2,4-difluorophenyl)-4-(furan-3-yl)thiazol-2-amine hydrochloride involves a multi-step process. The starting materials for the synthesis are 2,4-difluoroaniline and furan-3-carbaldehyde. The first step involves the reaction of 2,4-difluoroaniline with thiourea to form 2,4-difluorophenylthiourea. The second step involves the reaction of 2,4-difluorophenylthiourea with furan-3-carbaldehyde to form N-(2,4-difluorophenyl)-4-(furan-3-yl)thiazol-2-amine. The final step involves the addition of hydrochloric acid to form N-(2,4-difluorophenyl)-4-(furan-3-yl)thiazol-2-amine hydrochloride.
Aplicaciones Científicas De Investigación
N-(2,4-difluorophenyl)-4-(furan-3-yl)thiazol-2-amine hydrochloride has potential applications in various scientific research fields. It has been studied for its antitumor, antimicrobial, and anti-inflammatory properties. The compound has shown promising results in inhibiting cancer cell growth and inducing apoptosis in cancer cells. It has also shown antibacterial and antifungal activities against various microorganisms. In addition, the compound has shown anti-inflammatory effects by inhibiting the production of inflammatory cytokines.
Propiedades
IUPAC Name |
N-(2,4-difluorophenyl)-4-(furan-3-yl)-1,3-thiazol-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2N2OS.ClH/c14-9-1-2-11(10(15)5-9)16-13-17-12(7-19-13)8-3-4-18-6-8;/h1-7H,(H,16,17);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPZNSMZPPREHQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)NC2=NC(=CS2)C3=COC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-difluorophenyl)-4-(furan-3-yl)thiazol-2-amine hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-1-pyrrolidin-1-ylethanone](/img/structure/B2829942.png)
![6-methyl-N-[5-(2-methylbenzyl)-1,3-thiazol-2-yl]pyridin-2-amine](/img/structure/B2829943.png)

![4-[butyl(methyl)sulfamoyl]-N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2829945.png)


![1,3,7-Trimethyl-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2829951.png)
![7-(3,4-dimethylphenyl)-2-phenethyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2829954.png)
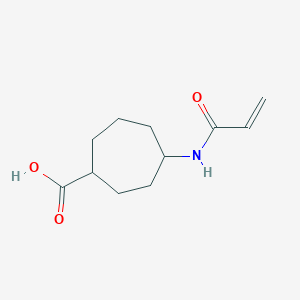
![3-[2-oxo-2-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)
